molecular formula C19H19N3OS2 B2359961 (E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 370849-37-9

(E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2359961
CAS No.: 370849-37-9
M. Wt: 369.5
InChI Key: JQDQNJXOOTWGLN-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the condensation of thiophene-2-carbaldehyde with 2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated under reflux for several hours to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may bind to specific active sites or modulate signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-(2-furylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one
  • (E)-5-(2-pyridylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one
  • (E)-5-(2-benzylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Uniqueness

(E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-14-4-2-5-15(12-14)21-7-9-22(10-8-21)19-20-18(23)17(25-19)13-16-6-3-11-24-16/h2-6,11-13H,7-10H2,1H3/b17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDQNJXOOTWGLN-GHRIWEEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CS4)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=CS4)/S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.